1-Isocyano-4-methoxybenzene
Overview
Description
It is a colorless liquid that is soluble in many organic solvents such as diethyl ether, dichloromethane, and chloroform . This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
1-Isocyano-4-methoxybenzene can be synthesized through several methods. One common method involves the reaction of 4-methoxyaniline with chloroform and sodium hydroxide in the presence of a phase transfer catalyst . The reaction proceeds as follows:
- Dissolve 4-methoxyaniline in chloroform.
- Add sodium hydroxide and a phase transfer catalyst.
- Stir the mixture at room temperature for several hours.
- Extract the product with an organic solvent and purify it by distillation or recrystallization.
Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-Isocyano-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common reagents and conditions used in these reactions include silver trifluoromethanesulfonate, bismuth triflate, and various solvents such as dichloromethane.
Scientific Research Applications
1-Isocyano-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Material Science: It is used in the preparation of metal-organic frameworks and other advanced materials.
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and drug candidates.
Mechanism of Action
The mechanism of action of 1-isocyano-4-methoxybenzene involves its ability to act as a nucleophile in various chemical reactions. The isocyano group (-NC) can react with electrophiles to form new bonds, leading to the formation of various products. The methoxy group (-OCH3) can also participate in reactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
1-Isocyano-4-methoxybenzene can be compared with other similar compounds such as:
1-Isocyano-4-chlorobenzene: This compound has a chlorine atom instead of a methoxy group, which makes it more reactive towards nucleophiles.
1-Isocyano-4-nitrobenzene: This compound has a nitro group, which makes it more electron-deficient and reactive towards nucleophiles.
1-Isocyano-4-methylbenzene: This compound has a methyl group, which makes it less reactive compared to this compound.
The presence of the methoxy group in this compound makes it unique in terms of its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
1-isocyano-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQKTRWKZYUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332309 | |
Record name | 1-isocyano-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10349-38-9 | |
Record name | 1-isocyano-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyano-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-isocyano-4-methoxybenzene in the fabrication of molecular electronic devices?
A1: this compound acts as a ligand in a gold(I) complex, forming [this compound]-[4-amino-phenylethynyl]-gold. This complex is a key component in a novel fabrication method for the top contact electrode in molecular electronic devices called the TIDOC (Thermally Induced Decomposition of an Organometallic Compound) method [].
Q2: How does the thermal decomposition of [this compound]-[4-amino-phenylethynyl]-gold contribute to the device fabrication?
A2: Upon annealing at 100 °C for 2 hours, the gold-carbon bond in the complex cleaves. This leads to the reduction of Au(I) to Au(0), forming metallic gold nanoparticles (GNPs) dispersed on the surface []. This process effectively creates a metal/molecule/GNP sandwich structure, crucial for the functionality of the molecular electronic device.
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